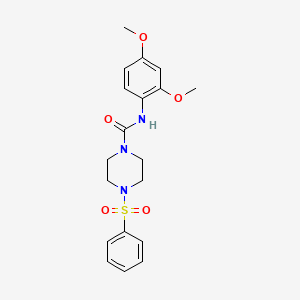

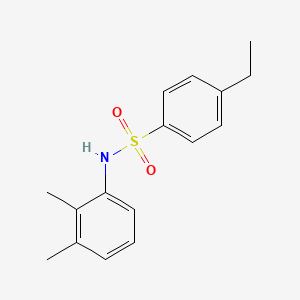

![molecular formula C14H15NO4 B5315677 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)

4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AIBN (azobisisobutyronitrile) and is widely used as a radical initiator in polymerization reactions.

Mechanism of Action

The mechanism of action of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate involves the generation of free radicals upon heating. These free radicals initiate the polymerization reaction by attacking the double bonds in the monomer molecules, leading to the formation of polymer chains. The radical generation process is highly controlled and can be adjusted to suit specific polymerization reactions.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate. However, studies have shown that exposure to AIBN can cause skin irritation and respiratory problems in humans. Therefore, it is essential to handle this compound with care and follow appropriate safety protocols.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate as a radical initiator is its high efficiency. AIBN can initiate polymerization reactions at lower temperatures and in shorter reaction times compared to other radical initiators. Additionally, AIBN is relatively stable and can be stored for extended periods without significant degradation.

However, AIBN has some limitations in lab experiments. It is highly reactive and can lead to unwanted side reactions if not used correctly. Additionally, AIBN is not compatible with some types of monomers, limiting its use in certain polymerization reactions.

Future Directions

There are several future directions for research on 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of AIBN in the production of new types of polymers with unique properties.

Another area of research is the use of AIBN in the preparation of nanoparticles for various applications, including drug delivery and imaging. Additionally, researchers are investigating the use of AIBN in the production of surfactants with enhanced properties.

Conclusion:

In conclusion, 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate is a versatile chemical compound with numerous applications in scientific research. Its high efficiency as a radical initiator makes it a popular choice for polymerization reactions. However, its highly reactive nature requires careful handling and appropriate safety protocols. There are several future directions for research on this compound, including the development of new synthesis methods and the production of new types of polymers and nanoparticles.

Synthesis Methods

The synthesis of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate involves the reaction of phenylacetic acid with acetic anhydride and acetonitrile in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This synthesis method is widely used in the production of AIBN on an industrial scale.

Scientific Research Applications

4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, which is a crucial step in the production of various types of polymers. AIBN is also used in the synthesis of various organic compounds, such as esters, amides, and nitriles. Additionally, AIBN has been used in the production of nanoparticles and in the preparation of surfactants.

properties

IUPAC Name |

[4-[(E,3Z)-3-acetyloxyiminobut-1-enyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-10(15-19-12(3)17)4-5-13-6-8-14(9-7-13)18-11(2)16/h4-9H,1-3H3/b5-4+,15-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEJPBDHSVQULW-QPYLURDPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C=CC1=CC=C(C=C1)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)C)/C=C/C1=CC=C(C=C1)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)

![4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)

![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)